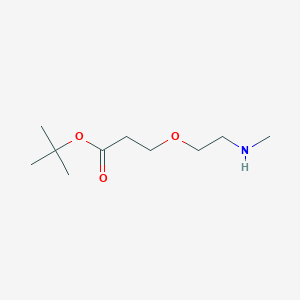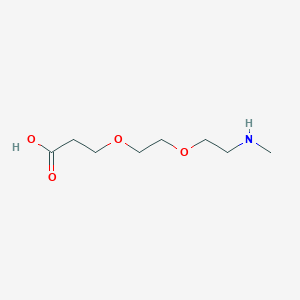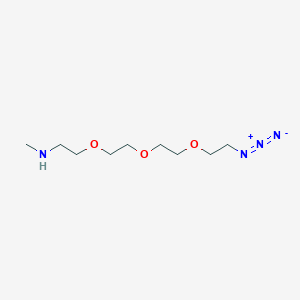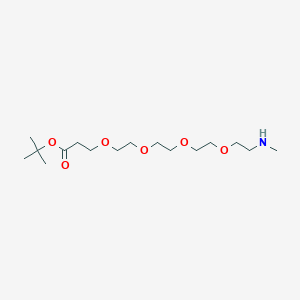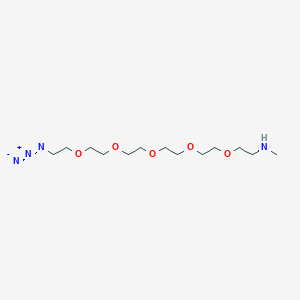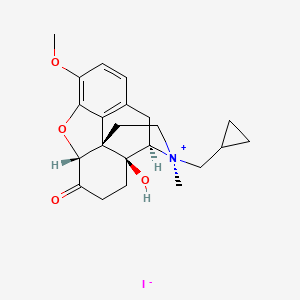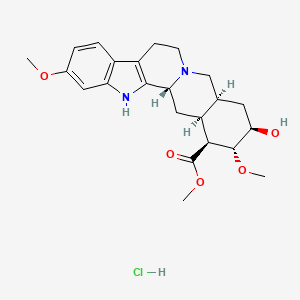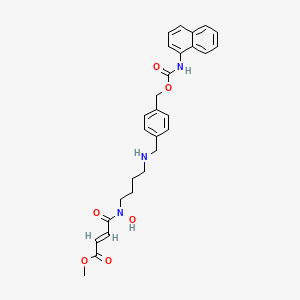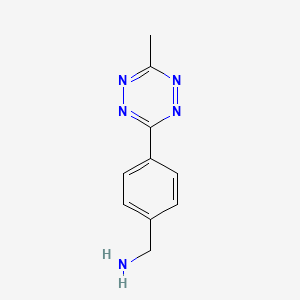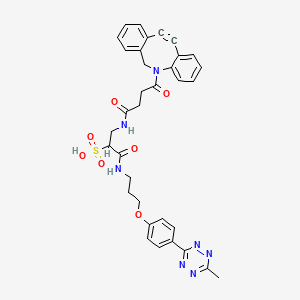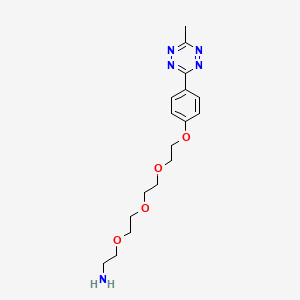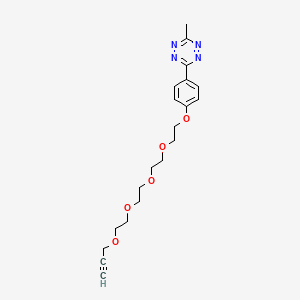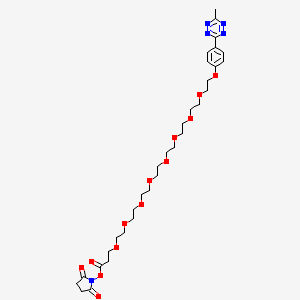
MitoPQ
Vue d'ensemble
Description
Il est composé d'un cation triphénylphosphonium lipophyle conjugué au paraquat, qui induit la production d'anion superoxyde mitochondrial par cyclisation redox au site de la flavine du complexe I . Ce composé est particulièrement précieux pour étudier la génération d'anion superoxyde mitochondrial et son rôle dans la biologie redox.
Applications De Recherche Scientifique
MitoPQ has a wide range of scientific research applications, including:
Chemistry
Redox Biology: this compound is used to study the role of mitochondrial superoxide generation in redox biology.
Catalysis: It serves as a catalyst in various redox reactions.
Biology
Cellular Investigations: this compound is used to investigate the role of mitochondrial superoxide in cellular processes.
T-Cell Differentiation: It enhances mitochondrial reactive oxygen species production in T-cell culture to study its influence on T-cell differentiation.
Medicine
Disease Models: this compound is used to replicate metabolic and neurodegenerative disease traits in experimental models.
Therapeutic Research: It is utilized in research focused on developing therapies for diseases involving mitochondrial dysfunction.
Industry
Antioxidant Studies: this compound is employed in studies aimed at developing new antioxidants.
Drug Development: It is used in the development of drugs targeting mitochondrial dysfunction.
Mécanisme D'action
Target of Action
MitoPQ, also known as MitoParaquat, is a mitochondria-targeted redox cycler . Its primary target is the mitochondria, the organelles inside cells that provide energy for life processes . This compound is designed to selectively increase superoxide production within mitochondria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway within the mitochondria . This pathway is responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell . By increasing superoxide production, this compound can influence the balance of reactive oxygen species within the cell, potentially impacting various cellular processes .
Pharmacokinetics
MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain
Result of Action
The primary result of this compound’s action is the increased production of superoxide within the mitochondria . This can lead to an increase in oxidative stress within the cell, which has the potential to cause damage to cellular structures and DNA . In some contexts, this increase in oxidative stress could potentially be beneficial, such as in the treatment of certain diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive oxygen species or antioxidants in the cell can impact the balance of oxidative stress and thus the overall effect of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs or substances could potentially influence the stability and efficacy of this compound.
Safety and Hazards
Orientations Futures
MitoPQ has shown potential in a number of medical indications . It has been used in antioxidant studies and has shown potential beneficial anti-cachectic effects . Further research is needed to explore its potential in other medical applications.
Analyse Biochimique
Biochemical Properties
MitoPQ plays a crucial role in biochemical reactions by producing superoxide through redox cycling at the flavin site of complex I within mitochondria. This selective increase in superoxide production is achieved due to the lipophilic triphenylphosphonium cation, which drives the accumulation of this compound in the mitochondrial matrix . This compound interacts with several biomolecules, including complex I of the electron transport chain, where it induces redox cycling and superoxide production . This interaction is essential for studying the effects of mitochondrial superoxide on cellular processes and redox signaling.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In C2C12 myoblasts, this compound enhances mitochondrial reactive oxygen species production in a dose- and time-dependent manner . It also influences cell signaling pathways and gene expression by increasing the expression of manganese superoxide dismutase (MnSOD) at lower doses and decreasing it at higher doses . Additionally, this compound induces cell death in HCT-116 cells, highlighting its impact on cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its accumulation in the mitochondrial matrix, driven by the membrane potential. Once inside the mitochondria, this compound undergoes redox cycling at the flavin site of complex I, leading to the production of superoxide . This superoxide production can influence various cellular processes, including enzyme inhibition or activation and changes in gene expression. The selective increase in mitochondrial superoxide production makes this compound a valuable tool for studying redox biology and mitochondrial function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Over time, this compound can induce long-term effects on cellular function, including sustained increases in mitochondrial superoxide production and alterations in cellular metabolism . These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound increases the expression of manganese superoxide dismutase, while at higher doses, it decreases its expression . Additionally, this compound can induce toxic or adverse effects at high doses, highlighting the importance of dosage optimization in experimental studies . These dosage effects are essential for understanding the threshold and toxic effects of this compound in vivo.
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial superoxide production. It interacts with complex I of the electron transport chain, where it undergoes redox cycling to produce superoxide . This interaction affects metabolic flux and metabolite levels within the mitochondria, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for studying the role of mitochondrial superoxide in cellular processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the mitochondrial membrane potential. The lipophilic triphenylphosphonium cation facilitates its accumulation in the mitochondrial matrix, where it exerts its effects . This selective transport and distribution are essential for studying the localized effects of this compound on mitochondrial function and redox biology.
Subcellular Localization
This compound is primarily localized within the mitochondrial matrix due to its interaction with the mitochondrial membrane potential . This subcellular localization is crucial for its activity and function, as it allows this compound to selectively increase superoxide production within mitochondria. Understanding the subcellular localization of this compound is essential for studying its role in mitochondrial function and redox signaling.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le MitoPQ est synthétisé par conjugaison du paraquat avec un cation triphénylphosphonium lipophyle. La synthèse implique les étapes suivantes :
Préparation du cation triphénylphosphonium : Le cation triphénylphosphonium est préparé en faisant réagir la triphénylphosphine avec un halogénure d'alkyle.
Conjugaison avec le paraquat : Le cation triphénylphosphonium préparé est ensuite conjugué avec le paraquat dans des conditions de réaction spécifiques pour former le this compound.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Préparation en vrac des réactifs : De grandes quantités de triphénylphosphine et d'halogénures d'alkyle sont préparées.
Conditions de réaction contrôlées : La réaction de conjugaison est effectuée dans des conditions contrôlées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le MitoPQ subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound induit la production d'anion superoxyde par cyclisation redox au site de la flavine du complexe I.
Réduction : Le composé peut être réduit à son état initial après le processus d'oxydation.
Substitution : Le this compound peut subir des réactions de substitution où le cation triphénylphosphonium est remplacé par d'autres cations.
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : L'oxygène et d'autres agents oxydants sont utilisés pour faciliter le processus d'oxydation.
Agents réducteurs : Les agents réducteurs tels que le borohydrure de sodium sont utilisés pour ramener le this compound à son état initial.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent :
Anion superoxyde : Le principal produit de la réaction d'oxydation est l'anion superoxyde.
This compound réduit : La réaction de réduction donne le composé this compound original.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique, notamment :
Chimie
Biologie redox : Le this compound est utilisé pour étudier le rôle de la génération d'anion superoxyde mitochondrial dans la biologie redox.
Catalyse : Il sert de catalyseur dans diverses réactions redox.
Biologie
Recherches cellulaires : Le this compound est utilisé pour étudier le rôle de l'anion superoxyde mitochondrial dans les processus cellulaires.
Différenciation des lymphocytes T : Il améliore la production d'espèces réactives de l'oxygène mitochondrial dans la culture des lymphocytes T pour étudier son influence sur la différenciation des lymphocytes T.
Médecine
Modèles de maladies : Le this compound est utilisé pour reproduire les traits métaboliques et neurodégénératifs dans les modèles expérimentaux.
Recherche thérapeutique : Il est utilisé dans la recherche axée sur le développement de thérapies pour les maladies impliquant un dysfonctionnement mitochondrial.
Industrie
Études des antioxydants : Le this compound est utilisé dans des études visant à développer de nouveaux antioxydants.
Développement de médicaments : Il est utilisé dans le développement de médicaments ciblant le dysfonctionnement mitochondrial.
Mécanisme d'action
Le this compound exerce ses effets par le biais du mécanisme suivant :
Ciblage des mitochondries : Le cation triphénylphosphonium lipophyle cible le this compound vers les mitochondries.
Production d'anion superoxyde : Une fois à l'intérieur des mitochondries, le this compound induit la production d'anion superoxyde par cyclisation redox au site de la flavine du complexe I.
Voies impliquées : L'anion superoxyde généré affecte diverses voies cellulaires, y compris celles impliquées dans le stress oxydatif et la signalisation redox.
Comparaison Avec Des Composés Similaires
Le MitoPQ est unique par rapport à d'autres composés similaires en raison de son ciblage spécifique des mitochondries et de son efficacité élevée dans l'induction de la production d'anion superoxyde. Voici quelques composés similaires :
Mitoquinone (MitoQ) : Un antioxydant ciblant les mitochondries qui cible également les mitochondries, mais agit principalement comme un antioxydant plutôt qu'un cyclisateur redox.
Le this compound se distingue par sa capacité à augmenter sélectivement la production d'anion superoxyde au sein des mitochondries, ce qui en fait un outil précieux pour étudier la fonction mitochondriale et les maladies associées.
Propriétés
IUPAC Name |
10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl-triphenylphosphanium;triiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2P.3HI/c1-40-30-25-35(26-31-40)36-27-32-41(33-28-36)29-17-6-4-2-3-5-7-18-34-42(37-19-11-8-12-20-37,38-21-13-9-14-22-38)39-23-15-10-16-24-39;;;/h8-16,19-28,30-33H,2-7,17-18,29,34H2,1H3;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZZGHKENAZYTD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46I3N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


